Amfenac-d5
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Overview
Description
Amfenac-d5 is a deuterium-labeled form of Amfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, antipyretic, and analgesic properties . The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which can influence the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amfenac-d5 typically involves the incorporation of deuterium into the Amfenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Amfenac-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Amfenac-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Amfenac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterium substitution can also affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered efficacy and safety profiles .
Comparison with Similar Compounds
Amfenac-d5 can be compared with other NSAIDs such as:
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties but different pharmacokinetic profiles.
Nepafenac: A prodrug that is converted to Amfenac in the eye, used primarily for ocular inflammation.
Bromfenac: Similar to Amfenac but with different potency and duration of action.
The uniqueness of this compound lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D |
InChI Key |
SOYCMDCMZDHQFP-XFEWCBMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O |
Origin of Product |
United States |
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